5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings
Mechanism of Action
Target of Action
Related compounds have shown anti-inflammatory and antimicrobial properties . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in inflammation and microbial growth.
Mode of Action
This interaction could inhibit the activity of the target proteins or enzymes, leading to a decrease in inflammation or microbial growth .
Biochemical Pathways
Related compounds have been shown to affect inflammation and microbial growth . Therefore, it’s possible that this compound may affect similar pathways, leading to downstream effects such as reduced inflammation or inhibited microbial growth.
Result of Action
Based on the properties of similar compounds, it’s plausible that this compound may reduce inflammation and inhibit microbial growth
Biochemical Analysis
Biochemical Properties
For instance, some thiophene derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. They can also inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Cellular Effects
Studies on similar thiophene derivatives suggest that they may have significant effects on cell function . For example, some thiophene derivatives have been shown to inhibit tumor growth and angiogenesis in Ehrlich ascites carcinoma (EAC) cell mouse model .
Molecular Mechanism
The molecular mechanism of action of 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is not well established. Studies on similar compounds suggest that they may exert their effects through inhibition of certain enzymes. For instance, some thiophene derivatives have been shown to inhibit the neuronal voltage-sensitive sodium and L-type calcium channels .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well studied. Studies on similar compounds suggest that they may exhibit significant antinociceptive effects at certain dosages .
Metabolic Pathways
Thiophene derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Studies on similar compounds suggest that they may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with thiophosgene, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticonvulsant and antinociceptive agent
Biological Studies: The compound has been evaluated for its activity on voltage-gated sodium and calcium channels, as well as its affinity for the TRPV1 receptor.
Industrial Applications: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione
- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives
Uniqueness
5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is unique due to its combined thiophene and thiadiazole rings, which confer distinct electronic properties and biological activities. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIWZELKTDPRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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